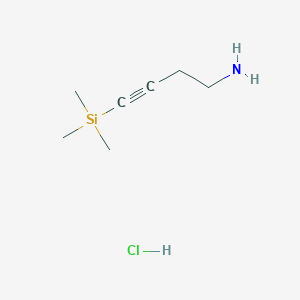![molecular formula C16H15FN2O5 B13221023 2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, a fluoropyridinyl moiety, and a hydroxypropanoic acid backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. The fluoropyridinyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the hydroxypropanoic acid backbone via a condensation reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a primary amine using catalytic hydrogenation or metal hydrides.
Substitution: The fluoropyridinyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Catalytic hydrogenation (H₂ with a palladium catalyst) or metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to a primary amine.
Substitution: Introduction of various functional groups at the fluoropyridinyl position.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The fluoropyridinyl group can interact with specific molecular targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}ethylboronic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to non-fluorinated analogs.
特性
分子式 |
C16H15FN2O5 |
|---|---|
分子量 |
334.30 g/mol |
IUPAC名 |
3-(6-fluoropyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H15FN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
InChIキー |
MUJJJYOYNGCKFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






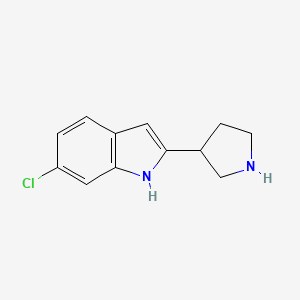
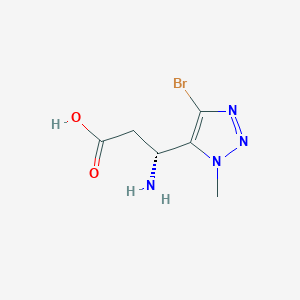
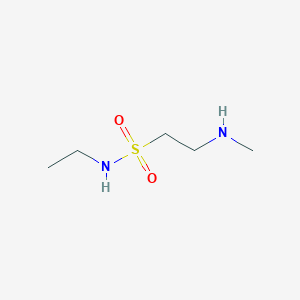

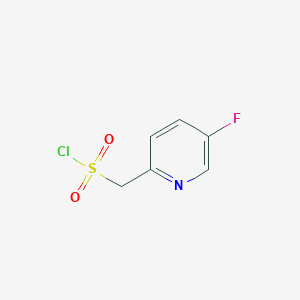


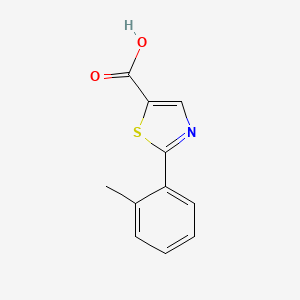
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
